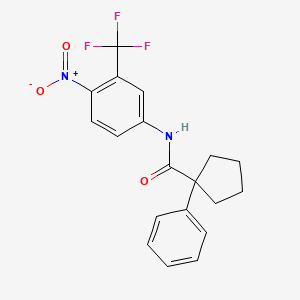
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, also known as NTTP, is a chemical compound that has been widely studied for its potential applications in scientific research. NTTP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mécanisme D'action
The exact mechanism of action of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is not fully understood, but it is believed to involve the interaction of the compound with various proteins and enzymes. This compound has been shown to bind to the active site of several enzymes, inhibiting their activity and altering the biochemical pathways involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of several enzymes involved in the metabolism of various compounds. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising tool for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide in lab experiments is its ability to interact with a variety of proteins and enzymes, making it a versatile tool for studying various biological processes. However, the use of this compound in lab experiments is limited by its potential toxicity, as well as the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research involving N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, including the development of new compounds based on the structure of this compound, the identification of new proteins and enzymes that interact with this compound, and the development of new methods for synthesizing this compound and related compounds. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves several steps, including the reaction of 4-nitrobenzaldehyde with cyclopentylmagnesium bromide to form 4-nitrophenylcyclopentyl ketone. This is then reacted with trifluoroacetic anhydride to form N-(4-nitro-3-(trifluoromethyl)phenyl)cyclopentanecarboxamide, which is then reacted with phenylmagnesium bromide to form this compound.
Applications De Recherche Scientifique
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to interact with a variety of proteins and enzymes, making it a valuable tool for studying the biochemical pathways involved in these processes.
Propriétés
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)15-12-14(8-9-16(15)24(26)27)23-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXUBIMXNVBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

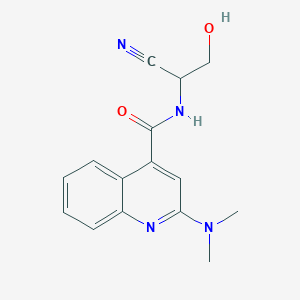

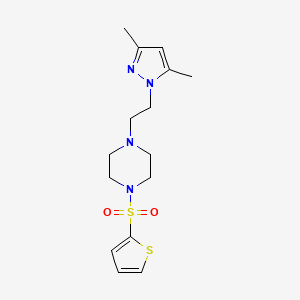


![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2637903.png)
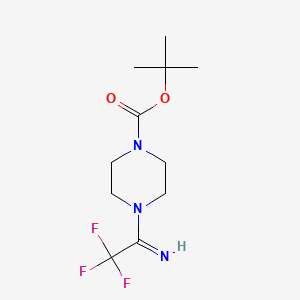
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2637907.png)

![diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)
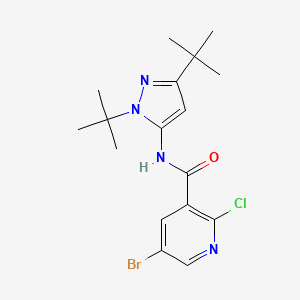

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)